1,2-dimethyl-3-formyl-5-nitroindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-5-nitroindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-10(6-14)9-5-8(13(15)16)3-4-11(9)12(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCJADLBZIAXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244681 | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-15-4 | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Dimethyl 3 Formyl 5 Nitroindole and Its Precursors
Fischer Indole (B1671886) Synthesis Adaptations for Nitro-Substituted Anilines
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a name-reaction.comname-reaction.com-sigmatropic rearrangement to form the indole. wikipedia.org
For the synthesis of a 5-nitroindole (B16589) derivative, a 4-nitrophenylhydrazine (B89600) would be the required starting material. The reaction can be catalyzed by various Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org While the classical Fischer indole synthesis is a powerful tool, its application to substrates with strongly deactivating groups like the nitro group can sometimes be challenging and may require optimization of reaction conditions. A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route. wikipedia.org
Bartoli Indole Synthesis Utilizing Nitroarene Precursors
The Bartoli indole synthesis is a highly effective method for the preparation of substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. name-reaction.comwikipedia.orgjk-sci.com A key advantage of this method is its ability to directly utilize nitro-substituted precursors, making it particularly relevant for the synthesis of nitroindoles. wikipedia.orgjk-sci.com The reaction typically requires three equivalents of the vinyl Grignard reagent and proceeds through a name-reaction.comname-reaction.com-sigmatropic rearrangement. wikipedia.orgjk-sci.com
The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction, with bulkier groups generally leading to higher yields. wikipedia.orgjk-sci.com This method provides a direct route to 7-substituted indoles, and by using substituted vinyl Grignard reagents, substituents can be introduced at the C2 or C3 positions of the indole ring. jk-sci.com
Leimgruber-Batcho Indole Synthesis and its Variants for Substituted Indoles
The Leimgruber-Batcho indole synthesis is a versatile two-step process that starts from an o-nitrotoluene. wikipedia.org The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.org The resulting enamine is then reductively cyclized in the second step to yield the indole. wikipedia.org
This method is highly advantageous due to the commercial availability of many ortho-nitrotoluenes and the generally high yields and mild reaction conditions. wikipedia.org Various reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org A modified Leimgruber-Batcho synthesis has been successfully adapted for the preparation of complex substituted indoles. buu.ac.th Recent advancements have also led to one-pot tandem methodologies that streamline the process, improve yields, and reduce waste. journalijar.com
Contemporary Base-Promoted Cyclization Strategies for Indole Scaffolds
Modern synthetic chemistry has seen the emergence of various base-promoted cyclization strategies for the construction of indole rings. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. For instance, palladium-catalyzed reactions have been reported as an effective method for constructing indole nuclei. mdpi.com Additionally, metal-free syntheses of substituted indoles via C–H amination of N-Ts-2-alkenylanilines have been developed. thieme-connect.com
Reactivity Profiles and Mechanistic Investigations of 1,2 Dimethyl 3 Formyl 5 Nitroindole
Reactivity at the Indole (B1671886) Nitrogen Atom (N-1)
The nitrogen atom at the N-1 position of the indole ring in 1,2-dimethyl-3-formyl-5-nitroindole is already substituted with a methyl group. This inherent methylation significantly influences its reactivity. In contrast to N-H indoles, which can be readily deprotonated and subsequently alkylated or acylated, the N-1 methyl group in the target compound renders it generally unreactive towards further N-alkylation or N-acylation under standard conditions.
The lone pair of electrons on the N-1 nitrogen participates in the aromatic sextet of the indole ring, contributing to its aromaticity. While N-acylation of some indoles can occur, in the case of 1,3-disubstituted indoles, acylation at the C-3 position is often favored over N-acylation, especially when the N-1 position is already occupied. For instance, the acetylation of certain indole derivatives has been shown to yield 1-acetyl-1H-indol-3-yl derivatives, but this proceeds from an N-H precursor. acgpubs.org Given the existing N-1 methyl group in this compound, this position is not an active site for the common electrophilic substitution reactions that typically occur at the indole nitrogen.
Transformations Involving the Formyl Group (C-3)
The formyl group at the C-3 position is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The aldehyde functionality of the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the formyl group to a carboxylic acid can be achieved using a range of common oxidizing agents. Given the presence of other functional groups, chemoselective oxidation would be necessary to avoid unwanted side reactions.
| Reaction | Reagent(s) | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Sodium dichromate (Na₂Cr₂O₇) in acid, or milder reagents like silver oxide (Ag₂O) | 1,2-dimethyl-5-nitroindole-3-carboxylic acid |
| This table is based on general principles of aldehyde oxidation. |
Reduction: The formyl group can be reduced to a hydroxymethyl group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent suitable for this transformation, typically leaving the nitro group intact.
| Reaction | Reagent(s) | Product |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (1,2-dimethyl-5-nitro-1H-indol-3-yl)methanol |
| This table is based on general principles of aldehyde reduction. |
A particularly useful transformation is reductive amination , which combines the reduction of an in-situ formed imine. For a very close analog, 1-methyl-2-formyl-3-phenyl-5-nitroindole, reductive amination using the Leuckart-Wallach reaction has been successfully employed to synthesize the corresponding aminomethyl derivative. lookchem.com This strongly suggests that this compound would undergo similar reactions with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. orgoreview.comlibretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond. libretexts.orgmasterorganicchemistry.com The reaction is reversible and often driven to completion by the removal of water. orgoreview.com
The general mechanism for imine formation is as follows:
Nucleophilic attack of the primary amine on the carbonyl carbon of the formyl group.
Proton transfer to form a neutral carbinolamine intermediate.
Protonation of the hydroxyl group of the carbinolamine.
Elimination of a water molecule to form a resonance-stabilized iminium ion.
Deprotonation to yield the final imine product. libretexts.org
| Reactant | Conditions | Product |
| Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid), removal of water | 1,2-dimethyl-5-nitro-1-( (R-imino)methyl)-1H-indole |
| This table is based on the general reactivity of aldehydes with primary amines. orgoreview.commasterorganicchemistry.com |
The electrophilic carbon of the formyl group is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds. The Wittig and Knoevenagel reactions are prominent examples.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction is known to be tolerant of a wide range of functional groups, including nitroarenes. wikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com
| Wittig Reagent | Product |
| Ph₃P=CHR | 1,2-dimethyl-5-nitro-3-(2-R-vinyl)-1H-indole |
| This table is based on the general principles of the Wittig reaction. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com |
Knoevenagel Condensation: The Knoevenagel condensation is another important C-C bond-forming reaction where the formyl group reacts with an active methylene (B1212753) compound in the presence of a basic catalyst (often a primary or secondary amine like piperidine). wikipedia.org This reaction is widely used with indole-3-carboxaldehydes to synthesize various substituted indole derivatives. acgpubs.orgamazonaws.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new α,β-unsaturated system. wikipedia.org
| Active Methylene Compound | Catalyst | Product |
| Malononitrile, Cyanoacetic esters, etc. | Piperidine, Triethylamine | Substituted (1,2-dimethyl-5-nitro-1H-indol-3-yl)methylene derivatives |
| This table is based on the known Knoevenagel condensations of indole-3-carboxaldehydes. acgpubs.orgamazonaws.com |
Reactivity of the Nitro Group (C-5)
The reduction of the aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. A variety of methods are available for this conversion. A study on a related 5-nitroindole (B16589) derivative successfully employed palladium on carbon (Pd/C) catalyzed hydrogenation to achieve this reduction. nih.gov Other common methods include the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid.
| Reducing Agent(s) | Product |
| H₂, Pd/C | 3-formyl-1,2-dimethyl-1H-indol-5-amine |
| SnCl₂ / HCl | 3-formyl-1,2-dimethyl-1H-indol-5-amine |
| Fe / Acetic Acid | 3-formyl-1,2-dimethyl-1H-indol-5-amine |
| This table is based on the successful reduction of a related 5-nitroindole nih.gov and general methods for nitro group reduction. |
The resulting 5-aminoindole (B14826) derivative is a valuable intermediate for further functionalization, for example, through diazotization followed by Sandmeyer-type reactions, or through acylation or alkylation of the newly formed amino group.
Nucleophilic Aromatic Substitution (SNAr) Potential at C-5 (if activated)
The indole ring system is typically electron-rich and thus more susceptible to electrophilic attack. However, the presence of strongly electron-withdrawing substituents can render the aromatic ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In the case of this compound, the C-5 position is exceptionally activated for SNAr. This activation is primarily due to the presence of the nitro (-NO₂) group at this position.
Electron-withdrawing groups, particularly nitro groups, positioned ortho or para to a leaving group, strongly favor the SNAr mechanism. wikipedia.org The reaction proceeds via a two-step addition-elimination pathway. chemistrysteps.compressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group could potentially be displaced, although halides are more common leaving groups). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The stability of this complex is crucial for the reaction to proceed. The nitro group at C-5 is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance delocalization.
Electrophilic Aromatic Substitution (EAS) on the Indole Ring of this compound
Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, owing to the high electron density of the pyrrole (B145914) ring, which makes it more reactive than benzene (B151609). researchgate.netpearson.com The preferred site of electrophilic attack in simple indoles is the C-3 position. researchgate.net However, in this compound, the C-3 position is substituted with a formyl group, thus blocking this primary site of reactivity. Consequently, electrophilic attack must occur on the remaining open positions of the indole nucleus: C-4, C-6, and C-7.
The regioselectivity of the substitution is determined by the combined electronic effects of the existing substituents:
N-methyl group (-CH₃): An activating, ortho- and para-directing group. It increases the electron density of the entire indole nucleus.
C-2 methyl group (-CH₃): A weakly activating, ortho- and para-directing group.
C-3 formyl group (-CHO): A deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.
C-5 nitro group (-NO₂): A strongly deactivating, meta-directing group. uci.edumasterorganicchemistry.com
Position C-4: Is ortho to the N-methyl group (activating) and meta to the C-5 nitro group (deactivating).
Position C-6: Is para to the N-methyl group (activating), ortho to the C-5 nitro group (deactivating), and meta to the C-3 formyl group (deactivating).
Position C-7: Is ortho to the N-methyl group (activating) and meta to the C-5 nitro group (deactivating).
Considering these competing influences, electrophilic attack is most likely to occur at the positions activated by the N-methyl group and least deactivated by the electron-withdrawing groups. Positions C-4 and C-7 are generally favored over C-6, which is adjacent to the strongly deactivating nitro group. The formation of the intermediate carbocation (sigma complex) is a key step, and its stability, determined by the resonance contributions of the substituents, dictates the final product distribution. uci.edu
Nucleophilic Reactivity of the Indole Core, Influenced by Substituents
The indole nucleus is inherently a π-excessive heterocyclic system, which imparts significant nucleophilic character, particularly at the C-3 position. researchgate.netyoutube.com However, the nucleophilicity of the indole core in this compound is substantially modulated by its substituent pattern.
The presence of strong electron-withdrawing groups is known to decrease the nucleophilicity of the indole ring. youtube.com In this molecule, both the C-3 formyl group and the C-5 nitro group exert a powerful deactivating effect, pulling electron density away from the pyrrole ring. This reduction in electron density diminishes the core's inherent nucleophilicity, making reactions with electrophiles more difficult compared to unsubstituted or electron-rich indoles.
Conversely, the N-methyl group is an electron-donating group that tends to increase the electron density of the ring system. In many cases, N-alkylation enhances the nucleophilic character of the indole. nih.govresearchgate.net Therefore, in this compound, there is a competitive interplay between the activating N-methyl group and the deactivating C-3 and C-5 substituents.
Cycloaddition and Pericyclic Reactions of the Indole Moiety
Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful class of transformations in organic synthesis. adichemistry.com The indole moiety can participate in various cycloaddition reactions, acting as either the 4π or 2π component, depending on the reaction type and substitution pattern. researchgate.netnih.gov
Diels-Alder and Inverse-Electron-Demand Diels-Alder Reactions: The classic Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. masterorganicchemistry.comyoutube.comyoutube.com The reaction is generally favored when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com Given the electron-deficient nature of this compound due to the formyl and nitro groups, its 2,3-double bond could potentially act as a dienophile in reactions with electron-rich dienes.
Conversely, the benzene portion of the indole could act as the diene component. However, this requires overcoming the aromatic stabilization energy and is less common. More plausible is the participation of the indole in an inverse-electron-demand Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile. In this scenario, the electron-deficient indole derivative would not be a suitable partner.
[3+2] and [5+2] Cycloadditions: Indoles are also known to participate in other types of cycloadditions. For instance, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orglibretexts.org The electron-deficient C2=C3 bond of this compound could serve as a dipolarophile for various 1,3-dipoles like nitrones or nitrile oxides. wikipedia.orgmdpi.com Dearomative [5+2] cycloadditions of indoles with species like oxidopyrylium ylides have also been reported, leading to complex polycyclic structures. nih.gov The specific reactivity of this compound in these cycloadditions would be heavily influenced by its electronic properties and the frontier molecular orbital (FMO) interactions with the reaction partner. wikipedia.org
Detailed Mechanistic Pathways for Key Reactions of this compound
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C-5:
The SNAr reaction at the C-5 position (assuming a leaving group, L, is present) proceeds via a two-step addition-elimination mechanism. pressbooks.pub
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-5 carbon, which is highly electrophilic due to the attached nitro group. This breaks the aromaticity of the benzene ring and forms a tetrahedral intermediate known as a Meisenheimer complex.
Stabilization and Leaving Group Departure: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the C-5 nitro group. This resonance stabilization lowers the activation energy of the first step. wikipedia.orgpressbooks.pub In the second, faster step, the leaving group (L⁻) is expelled, and the aromaticity of the ring is restored to yield the substituted product.
Mechanism of Electrophilic Aromatic Substitution (EAS):
The mechanism for EAS on the deactivated ring of this compound follows the general two-step pathway for electrophilic aromatic substitution. uci.edu
Electrophile Attack: The aromatic π system acts as a nucleophile, attacking a strong electrophile (E⁺). This attack, likely at C-4, C-6, or C-7, forms a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The first step is typically rate-determining. uci.edumasterorganicchemistry.com
Deprotonation: A weak base in the reaction mixture removes the proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π system and yields the final substituted indole. The regiochemical outcome is determined by the relative stability of the possible arenium ion intermediates.
Mechanism of a [4+2] Diels-Alder Reaction:
If the C2=C3 bond of this compound were to act as a dienophile in a Diels-Alder reaction, the mechanism would be a concerted pericyclic process. adichemistry.comyoutube.com
Concerted Cycloaddition: The reaction occurs in a single step through a cyclic transition state. The π electrons from the diene and the dienophile (the indole's C2=C3 bond) reorganize simultaneously to form two new sigma bonds and one new pi bond, resulting in a six-membered ring fused to the indole core. masterorganicchemistry.comyoutube.com The reaction's feasibility and stereochemistry are governed by the principle of conservation of orbital symmetry, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. youtube.com
Interactive Data Table: Predicted Reactivity of this compound
| Reaction Type | Reactive Site(s) | Key Influencing Factors | Predicted Reactivity Level |
| Nucleophilic Aromatic Substitution (SNAr) | C-5 (with leaving group) | Strong activation by C-5 -NO₂ group. | High |
| Electrophilic Aromatic Substitution (EAS) | C-4, C-6, C-7 | Deactivation by -CHO and -NO₂; Activation by N-CH₃. | Low to Moderate |
| Nucleophilic character of pyrrole ring | C-2/C-3 region | Strong deactivation by -CHO and -NO₂ groups. | Very Low |
| Diels-Alder Reaction (as dienophile) | C2=C3 double bond | Electron-withdrawing -CHO and -NO₂ groups. | Moderate (with electron-rich dienes) |
Theoretical and Computational Investigations of 1,2 Dimethyl 3 Formyl 5 Nitroindole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic profile of a molecule. These computational methods provide insights into the stability, reactivity, and electronic distribution of a compound.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a specific molecule like 1,2-dimethyl-3-formyl-5-nitroindole, DFT studies would typically be employed to calculate its ground state properties, including optimized molecular geometry, total energy, and the distribution of electron density. However, a thorough search of scientific databases and literature did not yield any specific DFT studies conducted on this compound. Therefore, no data on its computed ground state properties from DFT calculations is available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. Despite the importance of this analysis, no studies containing FMO analysis or the calculated HOMO-LUMO gap for this compound have been found.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and charge distribution within a molecule. It allows for the investigation of charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds. This analysis would provide valuable information on the intramolecular interactions and the distribution of atomic charges in this compound. Regrettably, no published research presenting an NBO analysis for this specific compound could be located.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding a molecule's flexibility and its preferred three-dimensional structure. There are no available studies that report on the conformational analysis or the potential energy surface of this compound.
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry methods are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be correlated with experimental data to confirm the structure of a compound and to aid in the interpretation of experimental results. A search for computationally predicted spectroscopic parameters for this compound did not yield any specific findings.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition state structures and energies. This type of analysis would be invaluable for understanding the reactivity and potential synthetic routes involving this compound. However, no computational studies on the reaction pathways or transition states for this compound appear to be available in the current body of scientific literature.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a compound such as this compound, MD simulations could provide significant insights into how it interacts with its environment, particularly with solvents, and with other molecules.
In a typical MD simulation, the molecule would be placed in a simulated box filled with a chosen solvent, such as water, ethanol, or a non-polar solvent like hexane. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.
Solvent Effects: The arrangement of solvent molecules around the solute (this compound) can be analyzed to understand solvation shells. The nitro group (-NO2) and the formyl group (-CHO) are polar and capable of forming hydrogen bonds, which would lead to strong interactions with polar solvents. MD simulations could quantify the number of hydrogen bonds, their lifetimes, and the orientation of solvent molecules around these functional groups. This information is crucial for predicting solubility and understanding reaction mechanisms in different solvents.
Intermolecular Interactions: MD simulations can also model the interactions between multiple molecules of this compound. This can help in understanding aggregation behavior, which is important for crystallization processes and for understanding potential biological interactions. The simulations could reveal the preferred orientations and binding energies between two or more molecules, identifying the key functional groups involved in these interactions. For instance, π-π stacking between the indole (B1671886) rings and dipole-dipole interactions involving the nitro and formyl groups would likely be significant.
A hypothetical data table summarizing results from such a simulation might look like this:
| Solvent | Average H-Bonds (Nitro Group) | Average H-Bonds (Formyl Group) | Solvation Free Energy (kcal/mol) |
| Water | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| DMSO | Data not available | Data not available | Data not available |
This table is illustrative of the type of data that could be generated from MD simulations; no actual data exists for this compound.
Analysis of Substituent Effects on Reactivity and Stability
The chemical behavior of an indole ring is significantly influenced by its substituents. In this compound, the dimethyl, formyl, and nitro groups each play a distinct role in modulating the molecule's electronic properties, and therefore its reactivity and stability. Computational chemistry offers various tools to analyze these effects.
Electronic Effects: The nitro group at the 5-position is a strong electron-withdrawing group due to both resonance and inductive effects. This would significantly decrease the electron density of the indole ring system, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic attack. The formyl group at the 3-position is also electron-withdrawing. Conversely, the methyl groups at the 1 and 2-positions are electron-donating through an inductive effect, which would slightly counteract the electron-withdrawing effects of the other substituents.
Computational methods like Density Functional Theory (DFT) could be used to calculate various electronic properties to quantify these effects. For example, calculating the electrostatic potential map would visually show the electron-rich and electron-poor regions of the molecule. Atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of the electron distribution.
To systematically study substituent effects, one could computationally model a series of related molecules where each substituent is varied. For example, one could replace the nitro group with a methoxy (B1213986) group (electron-donating) or a cyano group (electron-withdrawing) and calculate the resulting changes in the electronic structure and reactivity indices.
A hypothetical data table summarizing such a computational analysis could be:
| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -NO2 (target) | Data not available | Data not available | Data not available | Data not available |
| -H | Data not available | Data not available | Data not available | Data not available |
| -OCH3 | Data not available | Data not available | Data not available | Data not available |
| -CN | Data not available | Data not available | Data not available | Data not available |
This table is a hypothetical representation of data from a substituent effect analysis; no such research has been published for this compound.
Derivatization and Advanced Functionalization Strategies for 1,2 Dimethyl 3 Formyl 5 Nitroindole
Modification of the Formyl Group for Extended Functionality
The aldehyde function at the C-3 position is a key site for derivatization. Standard aldehyde reactions can be employed to introduce a variety of functional groups, thereby extending the molecular scaffold.
Condensation Reactions: The formyl group readily undergoes condensation with primary amines to form Schiff bases (=CH=N-). For instance, reaction with anisidine or 2-cyanoaniline can introduce substituted phenyl rings. ekb.eg Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, provides a route to α,β-unsaturated systems. acgpubs.org
Oxidation and Reduction: Oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. This carboxylic acid derivative can then be converted into esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde to a primary alcohol opens up another avenue for functionalization, such as ether or ester formation.
Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) can be used to convert the formyl group into a variety of substituted alkenes. This allows for the introduction of diverse side chains with varying lengths and functionalities.
Table 1: Examples of Formyl Group Modifications
| Reagent/Reaction Type | Product Functional Group |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Active Methylene Compound | α,β-Unsaturated System |
| Oxidizing Agent | Carboxylic Acid |
| Reducing Agent (e.g., NaBH₄) | Primary Alcohol |
| Wittig Reagent (Ph₃P=CHR) | Alkene |
Transformations of the Nitro Group to Diverse Nitrogen-Containing Functionalities
The electron-withdrawing nitro group at the C-5 position significantly influences the reactivity of the indole (B1671886) ring and can be transformed into a variety of other nitrogen-containing functional groups. researchgate.net
Reduction to an Amino Group: The most common transformation is the reduction of the nitro group to an amine. wikipedia.org This can be accomplished using a variety of reducing agents, including catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney nickel), metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl), or other reagents like sodium hydrosulfite. wikipedia.orgacs.org The resulting 5-aminoindole (B14826) is a versatile intermediate for further derivatization, such as acylation, alkylation, or diazotization reactions. nih.gov
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group. wikipedia.org These functionalities are also valuable for synthesizing a range of nitrogen-containing heterocycles.
Nucleophilic Aromatic Substitution: In some cases, the nitro group can be displaced by strong nucleophiles, although this is less common for nitroindoles compared to other nitroaromatic compounds. researchgate.net
Table 2: Common Transformations of the Nitro Group
| Reagent(s) | Resulting Functional Group |
| H₂, Pd/C | Amino (-NH₂) |
| Fe, HCl | Amino (-NH₂) |
| SnCl₂, HCl | Amino (-NH₂) |
| Zn, NH₄Cl | Hydroxylamino (-NHOH) wikipedia.org |
| Na₂S₂O₄ | Amino (-NH₂) wikipedia.org |
Selective C-H Functionalization of Remote Indole Positions (C-2, C-4, C-6, C-7)
Direct functionalization of the C-H bonds at the C-2, C-4, C-6, and C-7 positions of the indole nucleus is a powerful strategy for introducing molecular complexity. chim.it While the C-3 position is typically the most reactive towards electrophilic substitution, the presence of the formyl group at this position allows for directed C-H activation at other sites. chim.itnih.gov
Directed C-H Activation: The formyl group at C-3 can act as a directing group in transition metal-catalyzed C-H activation reactions. acs.org For example, ruthenium-catalyzed reactions have been shown to selectively functionalize the C-4 position. acs.orgmdpi.com Similarly, palladium catalysts can be used to achieve C-H arylation at the C-4 position. nih.gov The C-2 position can also be targeted, often through the use of specific directing groups on the indole nitrogen or by employing different catalyst systems. beilstein-journals.orgchemrxiv.org Functionalization at the C-7 position is more challenging but can be achieved, sometimes requiring N-protection or specific catalytic systems. nih.gov
Table 3: Directed C-H Functionalization Strategies
| Target Position | Catalyst System (Example) | Directing Group |
| C-4 | Ru-based catalysts acs.orgmdpi.com | C-3 Formyl Group |
| C-4 | Pd(OAc)₂/AgOAc nih.gov | C-3 Formyl Group |
| C-2 | Rh(III) catalysts | N-Pyrimidyl Group |
| C-7 | Pd(OAc)₂ | N-Acyl Group |
Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the 1,2-dimethyl-3-formyl-5-nitroindole Moiety
The reactive formyl and nitro groups, along with the indole nucleus itself, can participate in cyclization reactions to form polycyclic and fused heterocyclic systems.
Fischer Indole Synthesis Analogs: While this compound is already an indole, its derivatives can be used in reactions analogous to the Fischer indole synthesis to create more complex indole-containing structures.
Condensation and Cyclization Reactions: The formyl group can react with binucleophiles to form new heterocyclic rings. For example, reaction with a hydrazine derivative can lead to the formation of a pyrazole ring fused to the indole. Condensation with anilines in the presence of a strong base can lead to the formation of pyrrolo[3,2-a]phenazines. nih.gov
Reductive Cyclization: The nitro group can be reduced in the presence of another functional group to facilitate intramolecular cyclization. For example, if a suitable ortho-substituent is present on a phenyl ring attached to the indole, reductive cyclization can lead to the formation of carbazole derivatives.
Design and Synthesis of Analogs for Structure-Reactivity Relationship (SRR) Studies
Systematic modification of the this compound scaffold is essential for understanding how different structural features influence its chemical reactivity and biological activity. nih.gov
Variation of Substituents on the Indole Ring: Analogs can be synthesized with different substituents at the N-1 and C-2 positions (e.g., replacing methyl groups with other alkyl or aryl groups). The position and nature of the electron-withdrawing group on the benzene (B151609) ring can also be varied (e.g., moving the nitro group to the C-4, C-6, or C-7 position, or replacing it with other groups like cyano or sulfonyl). tandfonline.com
Modification of the Formyl Group: As discussed in section 6.1, the formyl group can be converted into a wide array of other functionalities, allowing for a systematic exploration of the effect of the C-3 substituent on the molecule's properties. nih.gov
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to probe the importance of specific electronic and steric properties. For example, the nitro group could be replaced with a trifluoromethyl or a sulfonamide group.
Applications in Advanced Organic Synthesis and Materials Science Excluding Biological/clinical
1,2-dimethyl-3-formyl-5-nitroindole as a Versatile Synthetic Intermediate for Complex Molecules
The indole (B1671886) scaffold is a privileged structure in organic synthesis, and the functional handles on this compound make it a particularly useful building block. The formyl group can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized, or it can be used to activate the indole ring for certain nucleophilic substitution reactions.
The electrophilic character of 3-nitroindoles makes them valuable in generating diverse substituted indolines. rsc.org The presence of both a formyl and a nitro group offers orthogonal reactivity, allowing for sequential and selective transformations. For instance, the formyl group could be converted into a more complex side chain, followed by the reduction of the nitro group to an amine and subsequent derivatization. This versatility makes this compound a potential key intermediate in the synthesis of complex, non-natural macrocycles and other architecturally challenging molecules. While direct synthesis of macrocycles using this specific compound is not extensively documented, the principles of using functionalized heterocyclic building blocks are well-established in the synthesis of artificial macrocyclic compounds. researchgate.net
Potential in Organic Electronics and Optoelectronic Materials (e.g., fluorescent probes, semiconductors)
The electronic properties of indole derivatives can be finely tuned through substitution, making them attractive candidates for organic electronic and optoelectronic materials. nih.gov The introduction of electron-withdrawing groups, such as the formyl and nitro groups present in this compound, can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This can lead to red-shifted absorption and emission spectra, a desirable characteristic for fluorescent probes and organic light-emitting diodes (OLEDs). nih.govrsc.org
Substituted indoles have been investigated for their non-linear optical (NLO) properties, with strong electron-accepting substituents enhancing the NLO response. rsc.org Furthermore, indole-containing structures have been incorporated into p-type organic semiconductors. researchgate.netcsic.es The ability to functionalize the indole core allows for the modulation of electronic properties and supramolecular organization, which are key factors in achieving high charge carrier mobility. researchgate.net Indole-substituted nickel dithiolene complexes have also been explored in electronic and optoelectronic devices, demonstrating ambipolar charge transport behavior and utility in bulk heterojunction photovoltaic devices. rsc.org The specific substitution pattern of this compound suggests its potential as a component in the design of new organic electronic materials, although specific studies on this compound are limited.
| Substituent Type | Effect on Frontier Orbitals | Potential Application | Reference Example |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO2, -CHO) | Lowers HOMO and LUMO energy levels | Red-shifted fluorescence, Organic Semiconductors | 4-nitroindole (B16737), 4-formyltryptophan nih.gov |
| Electron-Donating (e.g., -OCH3, -NH2) | Raises HOMO energy level | Tuning of optical band gap | p-methoxyphenyl substituted ethenyl indole rsc.org |
| π-Conjugated Systems | Enhances charge transport | p-type organic semiconductors | Triindole derivatives researchgate.netcsic.es |
Role in Supramolecular Chemistry and Self-Assembly Processes
The formation of well-ordered molecular assemblies is fundamental to the development of functional materials. The functional groups on this compound can act as hydrogen bond donors and acceptors, as well as sites for π-π stacking interactions, which are the driving forces for self-assembly. Studies on simpler indole derivatives, such as indole-2-carboxylic acid, have shown the formation of lamellar structures based on cyclic hydrogen-bonded dimers. nih.gov
The formyl and nitro groups of this compound could direct the formation of specific supramolecular architectures through hydrogen bonding with complementary molecules or with each other in the solid state. The planar indole ring system is prone to π-π stacking, which can lead to the formation of columnar structures, a key feature for charge transport in organic semiconductors. researchgate.net The interplay of these non-covalent interactions could be exploited to create novel supramolecular polymers and liquid crystalline materials. The synthesis of spiropyran derivatives with indole functionalities has demonstrated photoswitchable amphiphilicity and self-assembly properties, highlighting the potential for creating dynamic and responsive materials. rsc.org
Application in Catalysis (e.g., as a ligand component)
Indole-based ligands have gained attention in the field of homogeneous catalysis due to their unique steric and electronic properties. nih.gov The nitrogen atom of the indole ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the electronic and steric environment of the catalyst. Indole-based N-heterocyclic carbene (NHC) copper complexes have shown excellent catalytic activity in reactions such as hydrosilylation and C-N coupling. nih.gov Palladium complexes with indolyl-NNN-type ligands have been used in Suzuki reactions. researchgate.net
The this compound molecule possesses multiple potential coordination sites for metal ions, including the indole nitrogen and the oxygen atoms of the formyl and nitro groups. This could allow it to act as a bidentate or even tridentate ligand. The electronic properties of the ligand, influenced by the electron-withdrawing groups, could have a significant impact on the catalytic activity and selectivity of the resulting metal complex. Indole-based ligands have been used in magnesium complexes for the ring-opening polymerization of lactide and caprolactone. nih.gov The development of new ligands is crucial for advancing catalysis with non-precious metals like nickel, and heterocyclic compounds from diverse libraries are being explored for this purpose. nih.gov
| Ligand Type | Metal | Catalytic Application | Reference |
|---|---|---|---|
| Indole-substituted N-Heterocyclic Carbene (NHC) | Copper (Cu) | Hydrosilylation of carbonyls, N-arylation of amides | nih.gov |
| Indolyl-NNN-type Ligands | Palladium (Pd) | Suzuki reaction | researchgate.net |
| Pendant Indolyl Ligands | Magnesium (Mg) | Ring-opening polymerization | nih.gov |
Use in Sensor Technology or Environmental Applications (e.g., corrosion inhibition)
Indole and its derivatives have been extensively studied as corrosion inhibitors for various metals in acidic media. researchgate.nethw.ac.ukhw.ac.ukresearchgate.net The mechanism of inhibition typically involves the adsorption of the indole molecule onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of the heteroatom (nitrogen) with its lone pair of electrons and the π-electrons of the aromatic ring system. researchgate.net
The presence of additional functional groups with heteroatoms, such as the oxygen atoms in the formyl and nitro groups of this compound, can enhance the adsorption and, consequently, the inhibition efficiency. These groups can act as additional anchoring points to the metal surface. Studies have shown that the inhibition efficiency of indole derivatives increases with concentration and is influenced by temperature. hw.ac.ukhw.ac.uk The adsorption process often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. hw.ac.ukhw.ac.uk While specific data for this compound is not available, the general principles of corrosion inhibition by indole derivatives strongly suggest its potential in this application.
Challenges, Future Directions, and Emerging Research Frontiers
Development of More Efficient and Sustainable Synthetic Protocols
While classical methods like the Fischer indole (B1671886) synthesis can be used to produce substituted indoles, they often require harsh conditions and have sustainability issues. rsc.org The future of synthesizing complex indoles like 1,2-dimethyl-3-formyl-5-nitroindole lies in developing greener, more efficient protocols.
Key areas for development include:
Green Solvents and Catalysts: Research is moving towards replacing traditional organic solvents with environmentally benign alternatives like propylene (B89431) carbonate or water. eurekaselect.comresearchgate.net The use of inexpensive, reusable, and non-toxic catalysts, such as molecular iodine or solid acid catalysts, offers a cleaner and more economical approach to indole synthesis. eurekaselect.comnih.gov
Metal-Free Functionalization: To avoid the cost and toxicity associated with transition metals, metal-free approaches for indole functionalization are gaining significant attention. researchgate.net These methods can encompass a wide range of transformations, including formylation and nitration, which are directly relevant to the target molecule. researchgate.net
One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation (one-pot) significantly improves efficiency. rsc.org MCRs, where multiple starting materials react to form a product in a single step, are particularly advantageous for creating complex molecules from simple precursors under mild conditions. rsc.org
Flow Chemistry: Continuous flow synthesis offers enhanced safety, better process control, and easier scalability compared to traditional batch methods. nih.govnih.gov This technology is especially beneficial for managing potentially hazardous reactions, such as nitration. acs.org
A comparison of traditional versus emerging sustainable approaches highlights the potential for improvement:
| Feature | Traditional Methods (e.g., Fischer Indole Synthesis) | Emerging Sustainable Protocols |
| Conditions | Often harsh, high temperatures, strong acids rsc.org | Mild, often room temperature rsc.orgeurekaselect.com |
| Solvents | Often toxic and/or halogenated hydrocarbons rsc.org | Green solvents (e.g., propylene carbonate, water, ethanol) eurekaselect.comrsc.org |
| Catalysts | Can involve heavy metals | Inexpensive, reusable catalysts (e.g., iodine, solid acids) or metal-free systems eurekaselect.comnih.govresearchgate.net |
| Efficiency | Can be multi-step with purification at each stage | One-pot and multicomponent strategies for higher overall yield and atom economy rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The specific arrangement of functional groups in this compound opens avenues for exploring novel chemical reactions. The interplay between the electron-rich pyrrole (B145914) ring, modified by N- and C2-methylation, and the electron-deficient benzene (B151609) ring, due to the nitro group, is of particular interest.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying complex molecules. rsc.org For this indole, research could target the remaining C-H bonds on the benzene ring (C4, C6, C7), which are challenging to access due to lower inherent reactivity. rsc.org Transition-metal catalysis has been pivotal in developing methods for C-H arylation, acylation, and amidation on the indole core. rsc.org
Dearomatization Reactions: A frontier in indole chemistry is the conversion of the flat, aromatic indole ring into a three-dimensional indoline (B122111) structure. researchgate.net This transformation is challenging but creates multiple stereocenters, which is highly valuable in synthesis. The electron-withdrawing nitro group on the this compound scaffold could influence the feasibility of such dearomatization processes.
Transformations of the Nitro Group: The nitro group is not just a passive substituent; it can be transformed into a variety of other functional groups (e.g., amines, azides), providing access to a wider range of derivatives. tandfonline.com Furthermore, nitro-substituted indoles can participate in unique cyclization and rearrangement reactions. researchgate.net
Reactivity of the Formyl Group: The aldehyde function at the C3 position is a versatile handle for further modifications. It can participate in condensations, oxidations, reductions, and multicomponent reactions to build more complex structures. For example, it can be a starting point for creating bi-heterocyclic systems. frontiersin.org
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The unique electronic and structural features of nitroindoles suggest potential applications in fields beyond typical organic synthesis.
Materials Science: Indole derivatives are being investigated for their use in organic electronics. The presence of both donor (dimethylamino part) and acceptor (nitroformyl part) characteristics within the same molecule (a "push-pull" system) is a key design feature for materials with interesting photophysical properties. Such compounds could be explored as components in:
Organic Light-Emitting Diodes (OLEDs): Highly rigid and emissive molecules are crucial for efficient OLEDs. acs.org The fused ring system of the indole core provides rigidity, and the substituent pattern could be tuned to achieve desired emission colors, such as deep-blue. acs.org
Chemical Sensors: The electron density of the indole ring is sensitive to its environment. This property can be harnessed to design sensors where binding to an analyte causes a detectable change in fluorescence or color. The formyl and nitro groups could act as specific binding sites.
Agrochemicals: The indole scaffold is a core component of many biologically active molecules, including those used in agriculture. nih.gov While excluding pharmaceutical applications, derivatives could be screened for activity as herbicides, pesticides, or plant growth regulators. The nitro group is a common feature in certain classes of bioactive compounds.
Flavor and Fragrance Industry: Indole itself is a significant compound in the flavor and fragrance industry, known for contributing to floral and other complex scents. researchgate.netmdpi.com Functionalized indoles could be synthesized as novel fragrance components or as intermediates for more complex aroma chemicals.
Advanced Spectroscopic and Analytical Techniques for Complex Indole Systems
Characterizing polysubstituted indoles requires sophisticated analytical methods to unambiguously determine their structure.
2D NMR Spectroscopy: For complex molecules like this compound, standard one-dimensional NMR (¹H and ¹³C) may not be sufficient for complete assignment. Two-dimensional NMR techniques are essential:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on the benzene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals attached to hydrogen. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close in space, which can help confirm regiochemistry, such as the relative positions of the substituents. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of the molecule. Tandem MS (MS/MS) techniques can be used to study fragmentation patterns, which provides further structural clues and can help differentiate between isomers. nih.gov
Computational Chemistry: DFT (Density Functional Theory) calculations can be used to predict NMR chemical shifts and coupling constants. rsc.org Comparing these calculated values with experimental data can provide strong support for a proposed structure. journals.co.za
| Technique | Information Provided for this compound |
| 1D NMR (¹H, ¹³C) | Basic information on chemical environment of protons and carbons. journals.co.zacore.ac.uk |
| 2D NMR (COSY, HSQC, HMBC) | Confirms connectivity between atoms, assigns quaternary carbons, and establishes the overall molecular framework. researchgate.netnih.gov |
| NOESY | Confirms through-space proximity of groups (e.g., N-methyl and C2-methyl). nih.gov |
| High-Resolution MS | Provides exact mass and confirms elemental formula (C₁₀H₁₀N₂O₂). ncats.io |
| DFT Calculations | Predicts spectroscopic data to validate the experimentally determined structure. rsc.orgjournals.co.za |
Scale-up Considerations for Industrial Applications (Non-Pharmaceutical)
Transitioning the synthesis of a compound like this compound from a laboratory bench to an industrial scale for applications in materials science or agrochemicals involves several key challenges. iajps.com
Process Safety and Optimization: Nitration reactions can be highly exothermic and require careful temperature control to prevent runaway reactions. The use of continuous flow reactors is a major advancement in this area, as they offer superior heat transfer and handle only small volumes of reactive material at any given time, significantly improving safety. acs.orgnjbio.com
Raw Material Sourcing and Cost: The economic viability of any large-scale process depends on the cost and availability of starting materials. iajps.com Developing synthetic routes that utilize simple, inexpensive, and readily available precursors is crucial. nih.gov
Throughput and Automation: For industrial production, high throughput is essential. Flow chemistry systems can be automated and run continuously for long periods, offering significant advantages over batch processing in terms of productivity. youtube.comeurekaselect.com A flow process for a related compound was able to achieve a throughput of 1.3 g/h. nih.gov
Downstream Processing and Purity: Isolation and purification of the final product are critical steps. On a large scale, methods like crystallization are preferred over chromatographic purification, which is common in the lab but often impractical for bulk manufacturing. nih.gov Developing a process where the product crystallizes directly from the reaction mixture in high purity would be a major advantage.
The shift from batch to continuous manufacturing is a key trend for the industrial production of fine chemicals.
| Consideration | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat/mass transfer. acs.orgnjbio.com |
| Control | Difficult to maintain uniform temperature and concentration, leading to more byproducts. | Precise control over reaction parameters (temperature, pressure, time), leading to higher consistency and purity. njbio.com |
| Scalability | Scaling up can be complex and non-linear. | Scaled by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). |
| Footprint | Requires large reactors and significant physical space. | Systems are often much more compact, saving space. youtube.com |
Q & A
Q. Basic
- ¹H/¹³C-NMR : Assign peaks for methyl (δ ~2.5–3.5 ppm), formyl (δ ~9.5–10.5 ppm), and nitro groups (downfield aromatic protons) .
- IR Spectroscopy : Confirm formyl (C=O stretch ~1660–1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve crystal packing and substituent orientations, critical for polymorph studies .
- Elemental Analysis : Validate purity (>98%) by matching calculated and observed C/H/N percentages .
How can thermal stability and decomposition pathways of this compound be assessed for long-term storage?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >195°C for related nitroindoles) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring via HPLC for degradation products (e.g., demethylation or nitro reduction) .
- Light Sensitivity : Use UV-vis spectroscopy to assess photodegradation under ICH Q1B guidelines .
Optimal storage conditions include airtight containers at 2–8°C in the dark .
What strategies resolve contradictions in reported synthetic yields or reaction outcomes for this compound?
Q. Advanced
- Variable Screening : Systematically test solvent polarity (DMF vs. acetic acid), catalyst loading (e.g., NaOAc), and temperature gradients to identify critical parameters .
- By-Product Analysis : Use LC-MS to detect intermediates (e.g., over-methylation or formyl oxidation) that reduce yields .
- Reproducibility Protocols : Adopt standardized reaction scales (e.g., 1.0 mmol starting material) and purity thresholds (>95%) for cross-study comparisons .
How is this compound utilized as an intermediate in pharmaceutical research?
Q. Advanced
- Drug Candidate Synthesis : The formyl group enables condensation with amines/hydrazines to generate Schiff bases or hydrazones for antimicrobial or anticancer screening .
- IND Compliance : For preclinical studies, provide structural validation (e.g., COSY NMR), impurity profiles, and stability data per FDA guidelines .
- Mechanistic Probes : Use nitro-to-amine reduction products to study bioactivation pathways in target engagement assays .
What computational methods predict the biological activity or reactivity of derivatives of this compound?
Q. Advanced
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on formyl/nitro pharmacophores.
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with observed bioactivity (e.g., IC₅₀ values) .
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
How does the compound compare to structurally similar indole derivatives in terms of reactivity and applications?
Q. Basic
- Nitro vs. Methoxy Groups : Nitro derivatives exhibit lower solubility but higher thermal stability compared to methoxy analogs .
- Formyl vs. Carboxylate : The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike carboxylate esters .
- Methylation Impact : N-methylation reduces metabolic degradation, making the compound more suitable for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
